molecular formula C9H6OS B1585829 Benzo[b]thiophene-6-carbaldehyde CAS No. 6386-80-7

Benzo[b]thiophene-6-carbaldehyde

Cat. No. B1585829
CAS RN: 6386-80-7
M. Wt: 162.21 g/mol
InChI Key: HOPOWIYNQUFRTR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-carbaldehyde is an aromatic organic compound with a molecular formula of C9H6OS . It is a derivative of benzothiophene, which is a compound that contains a benzene and thiophene ring . The CAS Number of Benzo[b]thiophene-6-carbaldehyde is 6386-80-7 .


Synthesis Analysis

Benzo[b]thiophene-6-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The linear formula of Benzo[b]thiophene-6-carbaldehyde is C9H6OS . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding .


Chemical Reactions Analysis

Benzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions. For instance, it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It can also participate in the synthesis of diverse multisubstituted benzothiophene derivatives .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-6-carbaldehyde has a molecular weight of 162.21 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It can exist in a liquid, solid, or semi-solid physical form .

Scientific Research Applications

  • Synthetic Medicinal Chemistry : Benzo[b]thiophene derivatives demonstrate a wide range of pharmacological properties. They are utilized as key molecules in synthesizing compounds with antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. For instance, Benzo[b]thiophene acylhydrazones have been evaluated for their antimicrobial properties against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022). Moreover, compounds like 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile, derived from benzo[b]thiophene carbaldehyde, have shown potential for developing various heterocyclic compounds with potential biological applications (Abdel-fattah & Attaby, 2012).

  • Material Science and Organic Semiconductors : Benzo[b]thiophenes are employed in the development of organic photoelectric materials and organic semiconductors. Their unique structural and electronic properties make them suitable for applications in electronic devices (Duc, 2020).

  • Heterocyclic Synthesis : These compounds are integral in the synthesis of various heterocyclic structures. They serve as precursors or intermediates in the construction of complex molecules used in pharmaceuticals and other fields (Scrowston, 1970). For instance, benzo[b]thiophene-3-carbaldehyde has been used as a reagent in fluorescence determination of amino acids, showcasing its versatility in chemical synthesis (El‐Borai & Rizk, 2009).

Safety And Hazards

Benzo[b]thiophene-6-carbaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and ensuring adequate ventilation .

Future Directions

Benzo[b]thiophene-6-carbaldehyde and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a vital role in material science as corrosion inhibitors and in the advancement of organic semiconductors . Therefore, the future directions of Benzo[b]thiophene-6-carbaldehyde could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

1-benzothiophene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOWIYNQUFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213295
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-6-carbaldehyde

CAS RN

6386-80-7
Record name Benzo(b)thiophene-6-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Samanta, SC Ghosh - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Readily available 5,6-dihydrobenzo[b]thiophen-7(4H)-one has been used as a convenient intermediate for the synthesis of several condensed heterocyclic systems and substituted …
Number of citations: 17 pubs.rsc.org
ZZ Zhang, CL Sun, XH Zhang, XG Zhang - Organic & Biomolecular …, 2021 - pubs.rsc.org
A general and efficient strategy for the one-pot synthesis of isothiocoumarin-1-ones has been developed via the base-promoted 6-endo-dig thioannulation of o-alkynyl oxime ethers …
Number of citations: 3 pubs.rsc.org

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